

Solubility Profile of 10-Undecen-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **10-Undecen-1-ol**

Cat. No.: **B085765**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **10-Undecen-1-ol** in various solvents. The information is compiled from available experimental data and scientific literature to support research, development, and formulation activities involving this long-chain unsaturated alcohol.

Introduction to 10-Undecen-1-ol

10-Undecen-1-ol, also known as undecylenic alcohol, is a primary alcohol with a terminal double bond. Its chemical structure, consisting of a hydrophilic hydroxyl group and a long hydrophobic carbon chain, dictates its solubility characteristics, making it poorly soluble in water but generally soluble in organic solvents. Understanding its solubility is critical for its application in various fields, including pharmaceuticals, cosmetics, and organic synthesis.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for **10-Undecen-1-ol** in a range of solvents. Due to the limited availability of precise quantitative data for all organic solvents, qualitative descriptors are provided where applicable.

Solvent	Chemical Formula	Solvent Type	Solubility	Temperature (°C)
Water	H ₂ O	Polar Protic	44 mg/L[1]	20
Water	H ₂ O	Polar Protic	0.061 g/L[2]	25
Water (Predicted)	H ₂ O	Polar Protic	0.014 g/L[3]	Not Specified
Dimethyl Sulfoxide (DMSO)	C ₂ H ₆ OS	Polar Aprotic	100 mg/mL[4]	Not Specified
Ethanol	C ₂ H ₅ OH	Polar Protic	Soluble[1], Miscible	Not Specified
Methanol	CH ₃ OH	Polar Protic	Slightly Soluble	Not Specified
Diethyl Ether	(C ₂ H ₅) ₂ O	Polar Aprotic	Miscible	Not Specified
Acetone	C ₃ H ₆ O	Polar Aprotic	Soluble	Not Specified
Chloroform	CHCl ₃	Nonpolar	Sparingly Soluble, Soluble	Not Specified
70% Aqueous Alcohol	-	Polar Protic	Soluble	Not Specified

Note: "Soluble" and "Miscible" are qualitative terms indicating that **10-Undecen-1-ol** dissolves in the solvent, but the exact concentration at saturation is not specified in the cited literature. "Slightly Soluble" and "Sparingly Soluble" indicate a lower degree of solubility.

Factors Influencing Solubility

The solubility of **10-Undecen-1-ol** is governed by the "like dissolves like" principle. Its long, nonpolar, 11-carbon chain dominates its physical properties, making it readily soluble in nonpolar organic solvents and solvents with large nonpolar regions. The presence of the terminal hydroxyl (-OH) group allows for hydrogen bonding, which contributes to its solubility in polar protic solvents like alcohols. However, the hydrophobic nature of the long carbon chain limits its solubility in highly polar solvents like water.

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure. The Shake-Flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Shake-Flask Method (Adapted from OECD Guideline 105)

This method is considered the gold standard for determining the equilibrium solubility of a substance.

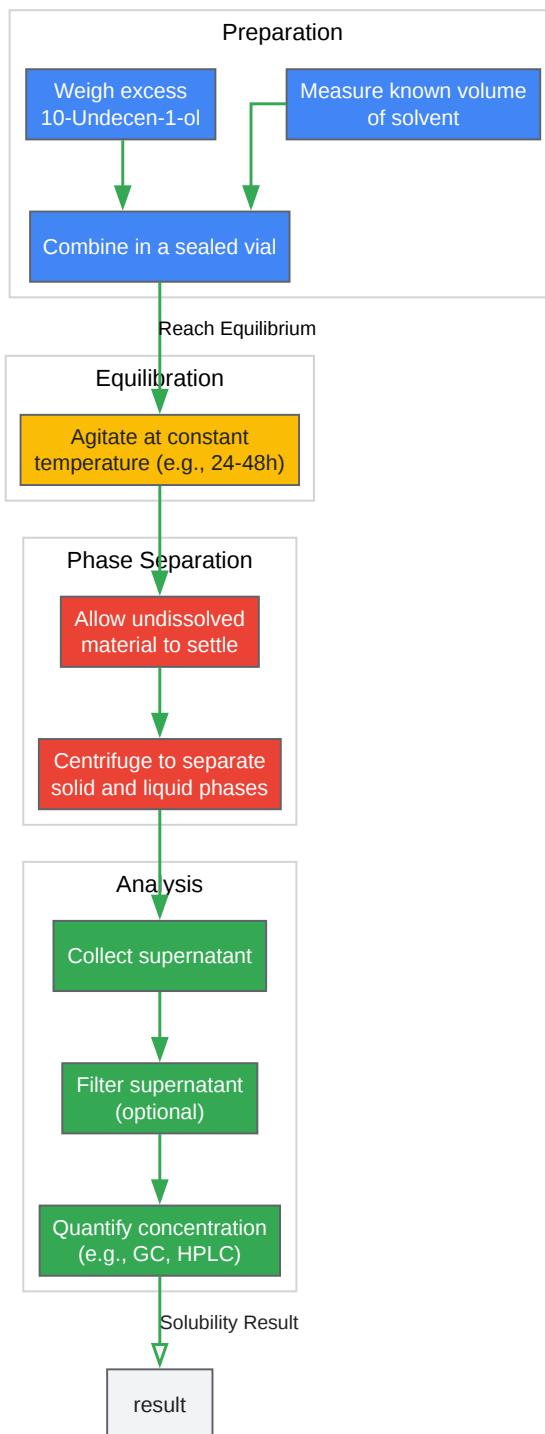
Principle: An excess amount of the solute (**10-Undecen-1-ol**) is added to the solvent of interest. The mixture is agitated until equilibrium is reached, at which point the concentration of the dissolved solute in the saturated solution is measured.

Apparatus:

- Analytical balance
- Thermostatically controlled shaker or agitator
- Centrifuge
- Filtration apparatus (e.g., syringe filters with appropriate membrane)
- Analytical instrument for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC))
- Glass vials with screw caps

Procedure:

- Preparation of the test solution: Add an excess amount of **10-Undecen-1-ol** to a known volume of the solvent in a glass vial. The excess solid should be visible.
- Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach


equilibrium. A preliminary test is recommended to determine the time required to reach equilibrium (e.g., 24 to 48 hours).

- Phase Separation: After equilibration, allow the vials to stand to let the undissolved material settle. To ensure complete separation of the solid and liquid phases, centrifuge the samples at a high speed.
- Sample Collection: Carefully withdraw an aliquot of the clear supernatant. It is crucial to avoid disturbing the undissolved material.
- Filtration (Optional but Recommended): Filter the aliquot through a membrane filter that does not interact with the solute or solvent to remove any remaining microscopic particles.
- Quantification: Analyze the concentration of **10-Undecen-1-ol** in the filtered supernatant using a validated analytical method, such as GC or HPLC. A calibration curve prepared with known concentrations of **10-Undecen-1-ol** in the same solvent is used for quantification.
- Replicate Measurements: The experiment should be performed in replicate (at least triplicate) to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of **10-Undecen-1-ol** using the Shake-Flask method.

Workflow for Shake-Flask Solubility Determination

[Click to download full resolution via product page](#)

Shake-Flask Method Workflow

Conclusion

This technical guide has summarized the known solubility of **10-Undecen-1-ol** in water and various organic solvents. While quantitative data is available for water and DMSO, the solubility in many common organic solvents is described qualitatively. The provided experimental protocol for the shake-flask method offers a reliable approach for researchers to determine precise solubility values tailored to their specific needs and solvent systems. The inherent lipophilicity of **10-Undecen-1-ol**, due to its long carbon chain, is the primary determinant of its solubility profile, making it a versatile compound for formulations requiring miscibility with organic components.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 10-undecen-1-ol, 112-43-6 [thegoodsentscompany.com]
- 2. Page loading... [guidechem.com]
- 3. foodb.ca [foodb.ca]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Solubility Profile of 10-Undecen-1-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b085765#solubility-of-10-undecen-1-ol-in-different-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com